(2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester

Description

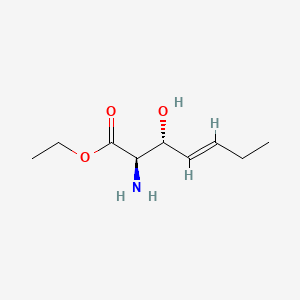

(2S,3R,4E)-2-Amino-3-hydroxy-4-octenoic acid methyl ester is a chiral, unsaturated amino acid derivative characterized by:

- Stereochemistry: A 2S,3R configuration at the amino and hydroxyl-bearing carbons.

- Structural features: An α-amino group, a β-hydroxyl group, an E-configured double bond at the C4 position, and a methyl ester moiety at the carboxyl terminus.

- Molecular formula: C₉H₁₅NO₃ (based on evidence from its CAS entry) .

This compound is part of a broader class of functionalized amino acid esters with applications in medicinal chemistry and natural product synthesis.

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

ethyl (E,2R,3R)-2-amino-3-hydroxyhept-4-enoate |

InChI |

InChI=1S/C9H17NO3/c1-3-5-6-7(11)8(10)9(12)13-4-2/h5-8,11H,3-4,10H2,1-2H3/b6-5+/t7-,8-/m1/s1 |

InChI Key |

RJIIFNAONRPOOP-ZZTMBZGHSA-N |

Isomeric SMILES |

CC/C=C/[C@H]([C@H](C(=O)OCC)N)O |

Canonical SMILES |

CCC=CC(C(C(=O)OCC)N)O |

Origin of Product |

United States |

Preparation Methods

Biosynthetic Route via Polyketide Synthase Enzymes

One of the principal methods to prepare this compound is through biosynthesis involving polyketide synthase (PKS) enzymatic pathways, as studied in fungal species such as Tolypocladium niveum. This biosynthetic approach involves two main phases:

- Phase 1: Formation of a polyketide backbone, specifically 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, which is a key intermediate.

- Phase 2: Subsequent enzymatic transformations convert this intermediate into the final amino acid methyl ester.

In vivo isotopic labeling studies using [1-^13C, ^18O_2]-acetate have demonstrated the retention of the ^18O isotope in the 3-hydroxy group, confirming the intermediate's role in the biosynthesis.

The enzymatic activity of the PKS involved shows optimal conditions at substrate concentrations of approximately 200 µM acetyl-CoA, 150 µM malonyl-CoA, and 200 µM S-adenosylmethionine, with a pH near 7 and temperature around 35°C. These parameters are crucial for maximizing yield in enzymatic synthesis.

Chemical Synthesis Approaches

While detailed synthetic protocols specifically for (2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester are sparse in publicly accessible literature, general strategies for preparing amino acid methyl esters with defined stereochemistry and unsaturation include:

- Asymmetric synthesis: Utilizing chiral auxiliaries or catalysts to establish the (2S,3R) stereochemistry during the amino alcohol formation.

- Selective esterification: Methyl ester formation is typically achieved via Fischer esterification or by using methylating agents under controlled conditions.

- Introduction of the double bond: The (4E) configuration of the octenoic acid side chain is commonly installed via Wittig or Horner-Wadsworth-Emmons olefination reactions, ensuring the trans-alkene geometry.

The compound's molecular formula is C9H17NO_3, with a molecular weight of 187.24 g/mol. Its stereochemical descriptors and SMILES notation confirm the configuration and functional groups present.

Data Tables and Research Outcomes

Enzymatic Activity Parameters for Polyketide Synthase in Biosynthesis

| Parameter | Optimal Value | Notes |

|---|---|---|

| Acetyl-CoA concentration | 200 µM | Substrate for PKS |

| Malonyl-CoA concentration | 150 µM | Extender unit in polyketide |

| S-adenosylmethionine (SAM) | 200 µM | Methyl donor |

| pH | ~7 | Neutral pH optimal for enzyme |

| Temperature | 35°C | Enzyme activity optimum |

These conditions were determined through in vitro assays with enriched enzyme fractions from Tolypocladium niveum and are critical for efficient synthesis of the intermediate leading to the target amino acid methyl ester.

Structural and Stereochemical Data Summary

| Descriptor | Value / Description |

|---|---|

| Molecular Formula | C9H17NO_3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester |

| SMILES | CC/C=C/C@HO |

| Stereochemistry | 2S, 3R configuration; 4E double bond geometry |

This data confirms the compound's identity and is essential for synthetic chemists to verify purity and stereochemical integrity.

Comparative Analysis of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated compound.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.

Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like NaOH (Sodium hydroxide).

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated amino acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester is a chiral amino acid derivative distinguished by a structure that includes a long carbon chain and functional groups, such as an amino and a hydroxyl group. It belongs to the family of unsaturated amino acids and is known for its double bond configuration at the 4-position, which contributes to its biological activity and applications in biochemistry and pharmaceuticals. The methyl ester form increases its bioavailability and solubility, making it suited for synthetic pathways and biological studies.

Scientific Research Applications

The applications of (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester include:

- Drug Development Serves as an intermediate in synthesizing bioactive compounds.

- Materials Science Used to create new materials with specific properties.

- Biochemical Research It is a valuable tool for studying enzyme interactions and metabolic pathways.

Chemical Reactivity

The chemical reactivity of (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester is due to its functional groups. Key reactions include:

- Ester Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

- Amine Reactions: The amino group can participate in acylation, alkylation, and Schiff base formation.

- Hydroxyl Group Reactions: The hydroxyl group can be involved in etherification and esterification.

- Double Bond Reactions: The double bond can undergo hydrogenation, halogenation, and epoxidation.

These reactions allow for the modification of the compound for targeted applications in drug development or materials science. Research indicates that (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester exhibits various biological activities. It has been studied for its potential role in:

- Enzyme Inhibition

- Antimicrobial Activity

- Cellular Signaling

Synthesis Methodologies

The synthesis of (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester can be achieved through several methodologies:

- Aldol Condensation

- Wittig Reaction

- Asymmetric Synthesis

Each method has its advantages in terms of yield, purity, and environmental impact.

Interaction Studies

Interaction studies involving (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester focus on its binding affinity with various receptors and enzymes. Notable findings include:

- High affinity for specific enzymes involved in fatty acid metabolism.

- Selective binding to certain receptors in cell signaling pathways.

Mechanism of Action

The mechanism of action of (2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Amino-Hydroxy-Ester Backbones

Compound A : (2S,3S,4R,8E)-8,9-Didehydrophytosphingosine (2′R)-2′-Hydroxy Fatty Acid Amide

- Source : Isolated from Linaria vulgaris () .

- Key differences: Feature Target Compound Compound A Stereochemistry 2S,3R 2S,3S,4R,8E Backbone Octenoic acid methyl ester Phytosphingosine-fatty acid amide Functional groups Amino, hydroxyl, ester Amino, hydroxyl, amide, double bond Fatty acid chain Absent C22–C25 fatty acids

- Biological relevance: Compound A belongs to ceramides, which are critical in cell membrane signaling.

Compound B : 2-Oxiranecarboxylic Acid, 3-(4-Methoxyphenyl)-, Methyl Ester, (2R,3S)-rel-

- Source : Synthetic compound (CAS 96125-49-4, ) .

- Key differences: Feature Target Compound Compound B Core structure Amino-hydroxy-octenoic acid ester Epoxide-containing aromatic ester Substituents Amino, hydroxyl 4-Methoxyphenyl, epoxide Applications Undocumented Intermediate in organic synthesis

- Functional overlap: Both compounds are methyl esters with stereochemical complexity. Compound B’s epoxide and aryl groups make it more reactive in ring-opening reactions, whereas the target compound’s amino-hydroxy motif may facilitate peptide-like interactions.

Comparison with Resin-Derived Methyl Esters

Several methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) were isolated from Austrocedrus chilensis resin () . These share ester functionalization but differ fundamentally:

- Backbone: The target compound is a linear amino acid derivative, whereas resin-derived esters (e.g., compounds 4, 8–10) are cyclic diterpenoids.

- Biosynthetic origin: Resin esters are plant secondary metabolites, while the target compound is likely synthetic or derived from modified amino acids.

Biological Activity

(2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester, also known by its CAS number 1052168-26-9, is an amino acid derivative with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 187.24 g/mol

- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol .

Biological Activity Overview

(2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester exhibits a range of biological activities that may contribute to its utility in medicinal chemistry and functional foods. Key areas of interest include:

- Antimicrobial Properties :

- Antioxidant Activity :

-

Neuroprotective Effects :

- Some studies have indicated that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.

Case Studies

-

Antimicrobial Efficacy

- A study conducted on various amino acid derivatives demonstrated that (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester shows promising results against Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations lower than those required for conventional antibiotics .

- Antioxidant Potential

-

Neuroprotective Studies

- Research involving neuronal cell lines indicated that treatment with (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester resulted in reduced apoptosis rates under oxidative stress conditions, highlighting its potential for neuroprotection.

Table 1: Biological Activities of (2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic Acid Methyl Ester

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membrane integrity | |

| Antioxidant | Free radical scavenging | |

| Neuroprotective | Reduction of oxidative stress-induced apoptosis |

Table 2: Comparative MIC Values Against Bacterial Strains

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester | 32 | E. coli |

| Standard Antibiotic (e.g., Ampicillin) | 16 | E. coli |

Q & A

What are the most reliable synthetic routes for preparing (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester, and how can stereochemical purity be ensured?

Category : Basic Research Question

Answer :

The synthesis of this compound typically involves multi-step strategies, including:

- Enantioselective synthesis : Use of chiral auxiliaries or asymmetric catalysis to establish stereocenters at C2 (S) and C3 (R). For example, Evans oxazolidinones or Sharpless epoxidation may control stereochemistry .

- Protection/deprotection : Amino and hydroxyl groups are protected (e.g., Boc for amines, TBS for hydroxyls) during synthesis to avoid side reactions .

- Esterification : Final methyl ester formation via reaction with methanol under acidic or coupling agents like DCC .

Stereochemical validation : Chiral HPLC or polarimetry confirms enantiopurity, while NOESY NMR or X-ray crystallography resolves spatial configurations .

How can the compound’s stability under varying experimental conditions (pH, temperature) be systematically evaluated?

Category : Advanced Research Question

Answer :

- pH Stability : Perform kinetic studies in buffered solutions (pH 2–10) using HPLC to monitor degradation products. Amino and ester groups are prone to hydrolysis under acidic/basic conditions .

- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures. Store lyophilized samples at -20°C to prevent ester hydrolysis or epimerization .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for storage .

What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Category : Basic Research Question

Answer :

- Derivatization GC-MS : Convert the compound to a volatile derivative (e.g., silylation of hydroxyl/amino groups) for separation and quantification .

- HPLC-MS/MS : Reverse-phase C18 columns with ion-pairing agents (e.g., TFA) improve retention. MRM transitions enhance specificity in biological samples .

- Chiral LC : Differentiate enantiomers using β-cyclodextrin columns to avoid interference from endogenous compounds .

How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?

Category : Advanced Research Question

Answer :

- Standardize Assays : Ensure consistent cell lines, solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., ATP vs. MTT) .

- Check Compound Integrity : Verify purity (>95% by HPLC) and stereochemistry before testing. Degradation products (e.g., free acid from ester hydrolysis) may skew results .

- Meta-Analysis : Compare datasets using standardized normalization (e.g., Z-score) to account for inter-lab variability .

What strategies mitigate keto-enol tautomerism interference in structural characterization?

Category : Advanced Research Question

Answer :

- Crystallography : X-ray structures provide definitive tautomeric assignments. For example, shows enol dominance in the solid state due to intramolecular H-bonding .

- Low-Temperature NMR : At 193 K, tautomer interconversion slows, allowing distinct peaks for keto/enol forms in H NMR .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict tautomer ratios in solution, validated by C NMR chemical shifts .

How does the (4E)-double bond geometry influence biological interactions or synthetic reactivity?

Category : Advanced Research Question

Answer :

- Stereoelectronic Effects : The (4E) configuration enhances conjugation with the carbonyl group, increasing electrophilicity for Michael additions or Diels-Alder reactions .

- Biological Activity : Molecular docking studies suggest the (4E) geometry optimizes binding to enzyme active sites (e.g., hydrolases) by aligning hydrogen-bond donors/acceptors .

- Isomerization Risks : Monitor for (4Z) formation via H NMR (coupling constants: ) during prolonged storage or heating .

What safety protocols are critical for handling this compound given its toxicity profile?

Category : Basic Research Question

Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (H335) .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- First Aid : For skin contact, wash with water for 15 min; for ingestion, administer activated charcoal and seek medical attention (H302) .

How can researchers validate the compound’s role in hypothesized metabolic pathways?

Category : Advanced Research Question

Answer :

- Isotope Labeling : Synthesize C or N-labeled analogs to trace metabolic fate via LC-MS .

- Enzyme Knockout Models : CRISPR/Cas9-edited cell lines (e.g., lacking target hydrolases) test if bioactivity is pathway-dependent .

- Metabolomics : Untargeted MS/MS profiling identifies downstream metabolites in biological samples .

What computational tools predict the compound’s physicochemical properties (logP, pKa)?

Category : Basic Research Question

Answer :

- Software : Use MarvinSketch (ChemAxon) or ACD/Labs to calculate logP (estimated ~1.2) and pKa (amine: ~9.5; hydroxyl: ~12) .

- Validation : Compare predictions with experimental HPLC retention times (logP) and potentiometric titrations (pKa) .

How can crystallization challenges (e.g., low yield, poor crystal quality) be addressed?

Category : Advanced Research Question

Answer :

- Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane) for slow evaporation. Add seeding crystals to induce nucleation .

- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes ordered crystal growth .

- Additives : Small amounts of chiral amines (e.g., L-proline) can template crystal packing for better X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.